Scaffold-Specific Physicochemical Properties vs. Carboxylate Ester Analogs
The target compound possesses a distinct hydrogen bond donor/acceptor profile compared to the more common ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide (CAS 474843-59-9). The replacement of an ethoxycarbonyl group with a 4-methylbenzoyl group increases molecular weight (321.4 vs. 275.34 g/mol) and calculated logP, while eliminating a hydrogen bond acceptor (the ester oxygen) and adding an aromatic ring for potential π-π stacking interactions [1]. This alters the scaffold's vector for library design, making it suitable for targeting hydrophobic pockets.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 321.4 g/mol; Calculated logP (XLogP3): 2.7 |
| Comparator Or Baseline | Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide: MW 275.34 g/mol; XLogP3: 0.9 |
| Quantified Difference | ΔMW = 46.06 g/mol; ΔXLogP3 = 1.8 units, representing a significant increase in hydrophobicity. |
| Conditions | Calculated properties from PubChem (XLogP3 algorithm) and vendor specifications. |
Why This Matters
For research programs targeting lipophilic binding sites or aiming to improve membrane permeability, the higher logP and molecular shape of the target compound provide a distinct chemical starting point that is not achievable with the simpler ethyl ester scaffold.
- [1] PubChem predicted properties for 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione (XLogP3). View Source
